Reltecimod

Beschreibung

Eigenschaften

CAS-Nummer |

1447799-33-8 |

|---|---|

Molekularformel |

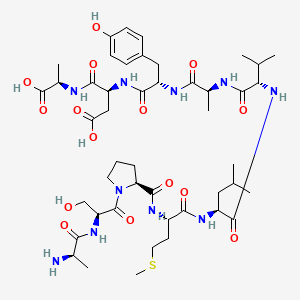

C46H72N10O15S |

Molekulargewicht |

1037.2 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(1R)-1-carboxyethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C46H72N10O15S/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71)/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+/m1/s1 |

InChI-Schlüssel |

VRNHFZYMPDKTBS-WYUJEMNCSA-N |

Isomerische SMILES |

C[C@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](C)C(=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Reltecimod; AB-103; P-2TA; AB103; P2TA; NSC-37096; BENZCARBIMINE. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Reltecimod: A CD28 T-Lymphocyte Receptor Mimetic for Modulation of Acute Inflammation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Reltecimod (formerly known as AB103) is a novel, first-in-class synthetic peptide that acts as a CD28 T-lymphocyte receptor mimetic. By binding to the dimer interface of the CD28 receptor on T-cells, this compound modulates the host's immune response, attenuating the hyperinflammatory cascade often associated with severe infections and systemic inflammatory response syndromes. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols of pivotal studies. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, critical care medicine, and novel therapeutic development.

Introduction

The T-cell co-stimulatory receptor CD28 plays a critical role in the activation and survival of T-lymphocytes. Upon engagement with its ligands, B7-1 (CD80) and B7-2 (CD86), on antigen-presenting cells (APCs), CD28 initiates a signaling cascade that is essential for a robust immune response. However, in conditions such as severe infections, trauma, and sepsis, dysregulation of this pathway can lead to a "cytokine storm," characterized by the excessive release of pro-inflammatory cytokines, leading to tissue damage, organ failure, and death.

This compound is a rationally designed peptide that targets this critical juncture in the immune response. By acting as a CD28 mimetic, it modulates, but does not completely suppress, the acute inflammatory response, offering a therapeutic strategy to mitigate the pathological consequences of a dysregulated immune system.[1][2] Clinical development has primarily focused on its use in patients with necrotizing soft tissue infections (NSTI), a life-threatening condition often accompanied by systemic organ dysfunction.[3]

Mechanism of Action: A CD28 T-Lymphocyte Receptor Mimetic

This compound is a small synthetic peptide that functions as an antagonist of the CD28 T-cell costimulatory receptor.[4] Its primary mechanism of action involves binding to the dimer interface of CD28 expressed on T-cells.[5][6][7] This interaction is hypothesized to induce conformational changes in the CD28 receptor that reduce its binding affinity for its natural ligands, B7-1 and B7-2, without completely blocking the interaction.[4] This modulation of the CD28/B7 signaling pathway leads to a down-regulation of T-cell activation and subsequent cytokine production, thereby attenuating the hyperinflammatory response.[1][4][8]

This host-oriented and pathogen-agnostic approach offers a significant advantage in treating severe infections, as it avoids the issue of bacterial resistance.[6][7] By targeting the early steps of the immune response, this compound aims to prevent the cascade of events that lead to systemic organ failure.[5][7]

The CD28 Signaling Pathway

The binding of B7 ligands to CD28 on T-cells initiates a complex intracellular signaling cascade that acts in concert with signals from the T-cell receptor (TCR). Key downstream events include the activation of phosphoinositide 3-kinase (PI3K), which in turn activates several other kinases and transcription factors.

Caption: CD28 Signaling Pathway.

Proposed Mechanism of this compound

This compound's interaction with the CD28 dimer interface is thought to allosterically modulate the receptor's conformation, thereby reducing its signaling capacity upon B7 ligand binding. This leads to a dampened activation of downstream signaling molecules and a reduction in the transcription of pro-inflammatory cytokine genes.

Caption: Proposed Mechanism of this compound.

Preclinical Data

Preclinical studies in various animal models of severe infection and sepsis have demonstrated the potential of this compound to improve survival and modulate the inflammatory response.

Pharmacokinetics and Biodistribution

Pharmacokinetic studies in animal models and humans have shown that this compound has a short plasma half-life, ranging from 1 to 8 minutes.[1][4][8][9] Despite its rapid clearance from the plasma, this compound quickly distributes to lymphatic tissues, with concentrations in these tissues being significantly higher than in the plasma shortly after administration.[8][9] This targeted distribution to sites of immune cell activity is believed to contribute to its sustained clinical effect.[4][8][9]

Efficacy in Animal Models

In mouse models of lethal infection, a single intravenous dose of this compound (5 mg/kg) administered 1-2 hours after the infectious challenge significantly improved survival compared to saline-treated controls.[1] Interestingly, these studies also revealed that a single therapeutic dose was superior to two or multiple doses in improving survival.[1] This effect was associated with an early decrease in cytokine and chemokine levels and in most circulating leukocyte subpopulations.[1]

| Preclinical Study Finding | Observation | Reference |

| Plasma Half-life | 1-8 minutes in various species | [1][4][8][9] |

| Biodistribution | Rapid distribution to lymphatic tissues | [8][9] |

| Efficacy (Mouse Sepsis Model) | Single 5 mg/kg dose significantly improved survival | [1] |

| Dosing Regimen | Single dose was superior to multiple doses | [1] |

| Pharmacodynamic Effect | Early reduction in cytokines and leukocytes | [1] |

Clinical Development: The ACCUTE Phase 3 Trial

The pivotal clinical study for this compound is the ACCUTE (AB103 Clinical Composite Endpoint Study in Necrotizing Soft Tissue Infections) trial, a Phase 3, randomized, double-blind, placebo-controlled study.[2][3]

Experimental Protocol: ACCUTE Trial

Objective: To evaluate the efficacy and safety of a single dose of this compound in addition to standard of care for the treatment of patients with NSTI and associated organ dysfunction.

Study Design:

Caption: ACCUTE Trial Workflow.

Inclusion Criteria:

-

Age ≥ 12 years.

-

Surgical confirmation of NSTI.

-

Organ dysfunction, defined as a modified Sequential Organ Failure Assessment (mSOFA) score of ≥ 3.[10]

Intervention:

-

A single intravenous dose of this compound (0.5 mg/kg) or placebo administered within 6 hours of the clinical diagnosis of NSTI.[10]

Primary Endpoint:

-

The primary endpoint was the Necrotizing Infection Clinical Composite Endpoint (NICCE) at Day 28, a responder analysis defined by the following five components:

-

Alive at Day 28.

-

≤ 3 debridements through Day 14.

-

No amputation performed after the first debridement.

-

Day 14 mSOFA score ≤ 1.

-

Reduction of ≥ 3 mSOFA score points between baseline and Day 14.[10]

-

Key Secondary Endpoints:

-

Resolution of organ dysfunction at Day 14.

-

28-day mortality.

-

Hospital discharge status.

Clinical Trial Results

The ACCUTE trial enrolled 290 patients. The results were analyzed for both the modified Intent-to-Treat (mITT) and the per-protocol (PP) populations.

Patient Demographics and Baseline Characteristics (mITT Population)

| Characteristic | This compound (n=142) | Placebo (n=148) |

| Mean Age (years) | 55 ± 15 | 55 ± 15 |

| Male (%) | 60 | 60 |

| Diabetic (%) | 42.4 | 42.4 |

| Mean mSOFA Score | 5.5 ± 2.4 | 5.5 ± 2.4 |

Data from Bulger et al., 2020[10]

Efficacy Outcomes

| Endpoint | Patient Population | This compound (%) | Placebo (%) | P-value |

| NICCE Success | mITT | 48.6 | 39.9 | 0.135 |

| PP | 54.3 | 40.3 | 0.021 | |

| Resolution of Organ Dysfunction | mITT | 65.1 | 52.6 | 0.041 |

| PP | 70.9 | 53.4 | 0.005 | |

| 28-Day Mortality | mITT & PP | 15 | 15 | Not Significant |

| Favorable Hospital Discharge | CE | 68.6 | 54.6 | 0.024 |

| mITT | 60.6 | 50.0 | 0.071 |

Data from Bulger et al., 2020 and Atox Bio Press Release, 2020[10][11]

The results of the ACCUTE trial demonstrated that while the primary endpoint of NICCE success was not met in the mITT population, a statistically significant improvement was observed in the PP population.[10] Furthermore, this compound was associated with a significant improvement in the resolution of organ dysfunction in both the mITT and PP populations.[10] Patients presenting with shock appeared to particularly benefit from this compound treatment.[11] this compound was well-tolerated, with a safety profile similar to placebo.[11]

Conclusion

This compound represents a promising and innovative approach to the management of severe inflammatory conditions by modulating the CD28 co-stimulatory pathway. Its mechanism as a CD28 T-lymphocyte receptor mimetic allows for a targeted dampening of the hyperinflammatory response without causing broad immunosuppression. The Phase 3 ACCUTE trial has provided evidence of its potential to improve the resolution of organ dysfunction in patients with necrotizing soft tissue infections. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound across a range of critical illnesses characterized by a dysregulated immune response.

References

- 1. researchgate.net [researchgate.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. jlm-biocity.org [jlm-biocity.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Atox Bio Announces FDA Acceptance to File the NDA for this compound to Treat Suspected Organ Dysfunction or Failure in Patients with Necrotizing Soft Tissue Infection ("Flesh-Eating Disease") - BioSpace [biospace.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Immune Modulator for Patients With Necrotizing Soft Tissue Infections (NSTI): Results of a Multicenter, Phase 3 Randomized Controlled Trial of this compound (AB 103) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Atox Bio Announces a Positive Effect of this compound on Resolution of Organ Dysfunction in Phase 3 ACCUTE Trial for Patients with Necrotizing Soft Tissue Infection (“Flesh Eating Disease”) | The Lundbeck Foundation [lundbeckfonden.com]

An In-depth Technical Guide to the Discovery and Development of Reltecimod (AB103)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reltecimod (also known as AB103) is a novel, synthetic peptide developed by Atox Bio designed to modulate the body's acute inflammatory response. By targeting the CD28 co-stimulatory pathway on T-cells, this compound aimed to control the cytokine storm associated with severe infections without causing broad immunosuppression. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, including detailed experimental protocols from preclinical and clinical studies, and summarizes the quantitative data from its clinical trials. Despite showing promise in early and mid-stage clinical trials for necrotizing soft tissue infections (NSTI), the development of this compound was ultimately discontinued. This document serves as a detailed repository of the scientific and clinical journey of this investigational drug.

Discovery and Rationale

This compound was developed by Atox Bio, a clinical-stage biotechnology company.[1] The rationale for its development was to create a therapeutic agent that could modulate the dysregulated immune response seen in severe infections, which can lead to a life-threatening cytokine storm and subsequent organ failure.[2] Unlike traditional anti-inflammatory agents that can cause broad immunosuppression, this compound was designed to selectively attenuate the inflammatory cascade.[1]

The target of this compound is the CD28 co-stimulatory receptor on T-cells.[1] CD28 plays a crucial role in the activation of T-cells and the subsequent release of pro-inflammatory cytokines. By acting as a CD28 antagonist, this compound was intended to temper the excessive T-cell activation seen in conditions like NSTI and sepsis.[2][3]

Mechanism of Action: Modulating the CD28 Signaling Pathway

This compound is a synthetic peptide that acts as a mimetic of the CD28 homodimer interface.[3] It competitively inhibits the binding of the natural ligands, B7-1 (CD80) and B7-2 (CD86), to CD28, thereby modulating the co-stimulatory signal required for full T-cell activation.[4] This modulation, rather than complete blockade, of the immune response is a key feature of this compound's mechanism of action.[2]

The binding of B7 ligands to CD28 initiates a complex intracellular signaling cascade that works in concert with the signal from the T-cell receptor (TCR). This co-stimulation is critical for T-cell proliferation, differentiation, and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). By interfering with this pathway, this compound reduces the production of these key inflammatory mediators.[4][5]

Preclinical Development

This compound underwent extensive preclinical testing in various animal models of infection and sepsis to evaluate its efficacy and safety before moving into human trials.

Key Preclinical Experiments and Protocols

3.1.1. Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents, as it closely mimics the pathophysiology of human sepsis.[6][7]

-

Objective: To assess the efficacy of this compound in improving survival and reducing systemic inflammation in a clinically relevant model of sepsis.

-

Methodology:

-

Animal Model: Male C57BL/6 mice, 8-12 weeks old.

-

Anesthesia: Mice are anesthetized using isoflurane or an intraperitoneal injection of ketamine/xylazine.[8]

-

Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve to prevent bowel obstruction.[9] The ligated cecum is punctured once or twice with a 21- to 25-gauge needle, and a small amount of fecal content is extruded into the peritoneal cavity to induce peritonitis.[7] The abdominal incision is then closed in two layers.

-

Treatment: this compound (typically 5 mg/kg) or a placebo (saline) is administered intravenously at a specified time point post-CLP (e.g., 2 hours).[10]

-

Outcome Measures:

-

Survival: Monitored for up to 14 days post-procedure.

-

Cytokine Levels: Blood samples are collected at various time points to measure serum levels of TNF-α and IL-6 using ELISA.

-

Bacterial Clearance: Peritoneal lavage and blood cultures are performed to determine bacterial load.

-

-

-

Results: In these models, a single dose of this compound was shown to significantly improve survival rates compared to placebo.[10]

3.1.2. Cytokine Analysis via Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in serum samples from preclinical models.

-

Methodology:

-

Sample Collection: Whole blood is collected from mice via cardiac puncture or retro-orbital bleeding and allowed to clot. Serum is then separated by centrifugation.

-

ELISA Procedure: Commercially available mouse TNF-α and IL-6 ELISA kits are used according to the manufacturer's instructions. Briefly, microplates pre-coated with capture antibodies are incubated with serum samples. After washing, a biotinylated detection antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate. A substrate solution is then added, and the colorimetric change is measured using a microplate reader at 450 nm. The concentration of the cytokine is determined by comparison to a standard curve.

-

3.1.3. Leukocyte Profiling by Flow Cytometry

-

Objective: To analyze the populations of different immune cells in whole blood to understand the effect of this compound on the cellular immune response.

-

Methodology:

-

Sample Collection: Anticoagulated whole blood is collected from mice.

-

Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.

-

Antibody Staining: The remaining leukocytes are stained with a cocktail of fluorescently-labeled antibodies specific for different cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells, Ly6G for neutrophils, F4/80 for macrophages).

-

Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. Data is then analyzed using appropriate software to identify and quantify different leukocyte populations.

-

Clinical Development

The clinical development of this compound focused primarily on its use in patients with Necrotizing Soft Tissue Infections (NSTI), a severe and rapidly progressing infection with high morbidity and mortality.

Phase 1 Clinical Trial

A Phase 1, double-blind, placebo-controlled, single ascending dose study was conducted in 25 healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.[11] The drug was found to be safe and well-tolerated, with no significant drug-related adverse events reported.[11]

Phase 2 Clinical Trial in NSTI

A Phase 2, prospective, randomized, double-blind, placebo-controlled study was conducted at six academic medical centers in the United States to evaluate the safety and potential efficacy of this compound in 43 adult patients with NSTI.

-

Objective: To establish the safety of this compound in patients with NSTI and to evaluate its potential effects on clinically meaningful parameters.

-

Methodology:

-

Patient Population: Adults with a diagnosis of NSTI.

-

Intervention: Patients received a single intravenous dose of this compound (0.25 mg/kg or 0.5 mg/kg) or placebo within 6 hours of diagnosis.

-

Primary Outcome Measures: Change in the Sequential Organ Failure Assessment (SOFA) score within 28 days.

-

Secondary Outcome Measures: Intensive care unit (ICU)-free days, ventilator-free days, number of debridements, and plasma and tissue cytokine levels.

-

-

Results: The study demonstrated that this compound was safe in this patient population. While not statistically powered for efficacy, there was a trend towards improved SOFA scores in the treatment groups compared to placebo at day 14.

| Phase 2 Trial Results | This compound (0.25 mg/kg) | This compound (0.5 mg/kg) | Placebo |

| Number of Patients | 15 | 15 | 10 |

| Mean Change in SOFA Score at Day 14 | -2.0 | -2.8 | +1.3 |

Phase 3 Clinical Trial in NSTI (ACCUTE Study)

The ACCUTE (AB103 Clinical Composite Endpoint StUdy in Necrotizing Soft Tissue infEctions) trial was a pivotal Phase 3, randomized, double-blind, placebo-controlled study that enrolled 290 patients with NSTI across sites in the US and France.[12][13]

-

Objective: To evaluate the safety and efficacy of a single dose of this compound in conjunction with standard of care for the treatment of NSTI.[14]

-

Methodology:

-

Patient Population: Patients aged 12 years and older with a surgical diagnosis of NSTI and evidence of organ dysfunction.[15]

-

Intervention: A single intravenous dose of this compound (0.5 mg/kg) or placebo (0.9% saline) administered in conjunction with surgical debridement, antibiotic therapy, and supportive care.[3][13]

-

Primary Endpoint: The primary endpoint was a composite of clinical success at day 28, known as the Necrotizing Infection Clinical Composite Endpoint (NICCE). This included survival to day 28, no more than three surgical debridements, no amputation beyond the first operation, and resolution of organ dysfunction by day 14 (defined as a modified SOFA score ≤1 with a ≥3 point reduction from baseline).[15]

-

-

Results:

-

The study did not meet its primary endpoint in the modified intent-to-treat (mITT) population.[2]

-

However, in the clinically evaluable (CE) population, a statistically significant improvement in the NICCE was observed for patients treated with this compound.[2]

-

A key secondary endpoint, the resolution of organ dysfunction by day 14, showed a statistically significant improvement in the this compound group in both the mITT and CE populations.[2]

-

This compound was well-tolerated, with a safety profile similar to placebo.[16]

-

| ACCUTE Phase 3 Trial Results | This compound (mITT) | Placebo (mITT) | p-value (mITT) | This compound (CE) | Placebo (CE) | p-value (CE) |

| Number of Patients | 142 | 148 | ||||

| NICCE Success Rate | 48.6% | 39.9% | 0.135 | 52.6% | 40.3% | 0.039 |

| Resolution of Organ Dysfunction by Day 14 | 65.1% | 52.6% | 0.041 | 70.9% | 53.4% | 0.005 |

Development for Sepsis-Associated Acute Kidney Injury (AKI)

Atox Bio also initiated a Phase 2 clinical trial to evaluate this compound for the treatment of sepsis-associated AKI.[12] However, this trial was later terminated.[17]

Regulatory Pathway and Discontinuation

This compound received Fast Track and Orphan Drug designations from the U.S. Food and Drug Administration (FDA) for the treatment of NSTI.[1] Based on the results of the ACCUTE trial, Atox Bio submitted a New Drug Application (NDA) to the FDA under the Accelerated Approval Program, with a Prescription Drug User Fee Act (PDUFA) date set for September 30, 2021.[3][13]

Despite the promising data on the resolution of organ dysfunction, the development of this compound was ultimately discontinued.[17] Publicly available information does not provide a specific reason for the discontinuation, and no formal announcement of a Complete Response Letter from the FDA has been made by Atox Bio. The termination of the sepsis-associated AKI trial and the lack of further updates on the NSTI indication suggest that the drug did not receive regulatory approval.

Conclusion

This compound (AB103) represented a novel approach to treating severe infections by modulating the host's immune response rather than targeting the pathogen directly. Its mechanism of action, targeting the CD28 co-stimulatory pathway, showed promise in preclinical models and early clinical trials for NSTI. The Phase 3 ACCUTE trial demonstrated a significant effect on the resolution of organ dysfunction, a clinically meaningful endpoint. However, the failure to meet the primary composite endpoint in the mITT population likely posed a significant hurdle for regulatory approval. The journey of this compound highlights the challenges of developing therapies for complex and heterogeneous conditions like severe infections and underscores the high bar for demonstrating clinical efficacy in this patient population. The data and insights gained from the development of this compound remain valuable for the scientific community and may inform the development of future immunomodulatory therapies.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Atox Bio Announces a Positive Effect of this compound on Resolution of Organ Dysfunction in Phase 3 ACCUTE Trial for Patients with Necrotizing Soft Tissue Infection (“Flesh Eating Disease”) | The Lundbeck Foundation [lundbeckfonden.com]

- 3. Atox Bio Announces FDA Acceptance to File the NDA for this compound to Treat Suspected Organ Dysfunction or Failure in Patients with Necrotizing Soft Tissue Infection ("Flesh-Eating Disease") - BioSpace [biospace.com]

- 4. CD28 - Wikipedia [en.wikipedia.org]

- 5. CD28 costimulation: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cecal Ligation and Puncture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fiercebiotech.com [fiercebiotech.com]

- 12. jlm-biocity.org [jlm-biocity.org]

- 13. jlm-biocity.org [jlm-biocity.org]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. A Novel Immune Modulator for Patients With Necrotizing Soft Tissue Infections (NSTI): Results of a Multicenter, Phase 3 Randomized Controlled Trial of this compound (AB 103) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

- 17. Atox Bio Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

Reltecimod's Role in Modulating the Host Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reltecimod is an investigational small synthetic peptide designed to modulate the host's immune response in the face of a dysregulated acute inflammatory cascade. By targeting the CD28 co-stimulatory pathway on T-lymphocytes, this compound aims to attenuate the excessive inflammation that can lead to organ dysfunction and failure in critical illnesses such as necrotizing soft tissue infections (NSTI) and sepsis-associated acute kidney injury (SA-AKI). This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols from pivotal studies, and visualizations of the modulated signaling pathways.

Introduction

Severe infections and trauma can trigger a hyperinflammatory response, often termed a "cytokine storm," which can lead to widespread tissue damage and organ failure. This compound (formerly AB103) is a novel immunomodulatory agent that acts on a critical early step of the host immune response. It is a rationally designed peptide that binds to the dimer interface of the CD28 receptor on T-cells, thereby modulating, but not completely suppressing, the acute inflammatory response.[1][2][3] This targeted modulation is intended to restore immune homeostasis and prevent the deleterious consequences of an overactive immune system.

This compound has been investigated in late-stage clinical trials for NSTI and SA-AKI.[2][4] The U.S. Food and Drug Administration (FDA) has granted this compound Fast Track status and Orphan Drug designation for the treatment of NSTI.[5]

Mechanism of Action: Modulating the CD28 Co-stimulatory Pathway

T-cell activation is a central event in the adaptive immune response and requires two signals. The first is the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). The second is a co-stimulatory signal, most prominently delivered through the interaction of the CD28 receptor on the T-cell with its ligands (CD80/B7-1 and CD86/B7-2) on the APC.

This compound is a short-peptide mimetic of the CD28 costimulatory receptor that attenuates CD28/B7-2 signaling.[2][3] By binding to the dimer interface of CD28, this compound modulates the co-stimulatory signal, leading to a downstream dampening of T-cell activation and proliferation, and subsequently, a reduction in the production of pro-inflammatory cytokines.[1][2][3] This modulation helps to control the hyperinflammatory response seen in severe infections.[2]

Signaling Pathway Modulation

The binding of CD80/CD86 to CD28 initiates a complex intracellular signaling cascade that works in concert with TCR signaling to promote T-cell activation, survival, and cytokine production. Key downstream pathways include the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK pathway, which ultimately lead to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of genes encoding pro-inflammatory cytokines like IL-2, IFN-γ, and TNF-α. This compound's interaction with CD28 is thought to interfere with the optimal assembly of the signaling complex, leading to a tempered activation of these downstream pathways.

Preclinical Data

This compound has been evaluated in various animal models of severe infection and sepsis, where it has demonstrated a significant survival benefit and modulation of the inflammatory response.[2]

Murine Model of Lethal Infection (Cecal Ligation and Puncture)

A key preclinical study evaluated the efficacy of this compound in a cecal ligation and puncture (CLP) mouse model, which mimics the complex polymicrobial infection seen in human sepsis.

The following tables summarize the key findings from this study. (Note: Specific quantitative data on cytokine and leukocyte levels were not publicly available and are represented here as trends observed in the studies).

Table 1: Survival Rate in CLP Mouse Model

| Treatment Group | Dose | Timing of Administration (post-CLP) | Survival Rate (%) |

| Saline (Control) | - | 1-2 hours | Significantly lower |

| This compound (Single Dose) | 5 mg/kg | 1-2 hours | Significantly higher |

| This compound (Two Doses) | 5 mg/kg | 1-2 hours and 24 hours | Improved vs. Control, but inferior to single dose |

Table 2: Effect of Single-Dose this compound on Inflammatory Mediators (24 hours post-CLP)

| Inflammatory Mediator | Change vs. Control |

| Pro-inflammatory Cytokines | |

| TNF-α | Decreased |

| IL-6 | Decreased |

| IFN-γ | Decreased |

| Chemokines | |

| MCP-1 (CCL2) | Decreased |

| Leukocyte Subpopulations | |

| Neutrophils | Decreased |

| Lymphocytes | Decreased |

Data synthesized from publicly available research abstracts which indicate a decrease but do not provide specific quantitative values.[2]

The following is a generalized protocol for the CLP model used to evaluate this compound.

-

Animal Model: Male BALB/c mice, 8-10 weeks old.

-

Anesthesia: Isoflurane inhalation.

-

Surgical Procedure:

-

A 1-cm midline laparotomy is performed to expose the cecum.

-

The cecum is ligated with a suture at a predetermined distance from the distal end to induce a specific severity of sepsis.

-

The ligated cecum is punctured once or twice with a specific gauge needle (e.g., 21-gauge) to allow for the leakage of fecal content into the peritoneum.

-

A small amount of fecal matter is extruded to ensure patency.

-

The cecum is returned to the abdominal cavity, and the incision is closed in two layers.

-

-

Treatment:

-

This compound (5 mg/kg) or saline is administered intravenously 1-2 hours after the CLP procedure.

-

-

Post-operative Care:

-

Fluid resuscitation with pre-warmed saline is administered subcutaneously.

-

Animals are monitored for survival and clinical signs of sepsis.

-

-

Sample Collection and Analysis:

-

Blood samples are collected at specified time points (e.g., 24 hours) for cytokine/chemokine analysis (e.g., ELISA or multiplex assay) and leukocyte profiling (e.g., flow cytometry).

-

In Vitro T-Cell Activation and Proliferation Assay

In vitro assays are crucial for elucidating the direct effects of this compound on T-cell function.

The following is a representative protocol for assessing the impact of this compound on T-cell proliferation.

-

Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Enrich for CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) if a purified population is desired.

-

-

Cell Culture:

-

Culture T-cells in complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine.

-

-

Assay Setup:

-

Plate T-cells in 96-well plates.

-

Pre-treat cells with varying concentrations of this compound or a vehicle control.

-

Stimulate T-cells with anti-CD3 and anti-CD28 antibodies to induce activation and proliferation.

-

-

Proliferation Measurement:

-

After a defined incubation period (e.g., 72-96 hours), assess T-cell proliferation using one of the following methods:

-

[³H]-thymidine incorporation: Pulse cells with [³H]-thymidine for the final 18 hours of culture and measure radioactivity as an indicator of DNA synthesis.

-

CFSE or other cell proliferation dyes: Label cells with a fluorescent dye that is diluted with each cell division and analyze by flow cytometry.

-

-

-

Data Analysis:

-

Calculate the proliferation index or the percentage of divided cells for each treatment condition.

-

Clinical Data: The ACCUTE Phase 3 Trial

The ACCUTE (AB103 Clinical Composite Endpoint Study in Necrotizing Soft Tissue Infections) trial was a pivotal Phase 3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in patients with NSTI.[6]

Study Design and Endpoints

-

Population: 290 patients with surgically confirmed NSTI and organ dysfunction.[6]

-

Intervention: A single intravenous dose of this compound (0.5 mg/kg) or placebo, administered during or shortly after surgical debridement, in addition to standard of care.[6][7]

-

Primary Endpoint: A clinical composite endpoint (Necrotizing Infection Clinical Composite Endpoint - NICCE) that evaluated both local and systemic components of NSTI, including resolution of organ dysfunction/failure.[8]

Key Clinical Outcomes

The following table summarizes the key efficacy results from the ACCUTE trial.

Table 3: Efficacy Outcomes in the ACCUTE Phase 3 Trial

| Outcome | Patient Population | This compound (%) | Placebo (%) | p-value |

| Resolution of Organ Dysfunction by Day 14 | Modified Intent-to-Treat (mITT) | 65.1 | 52.6 | 0.041 |

| Clinically Evaluable (CE) | 70.9 | 53.4 | 0.005 | |

| NICCE Primary Composite Endpoint Success | mITT | 48.6 | 39.9 | 0.135 |

| CE | 54.3 | 40.3 | 0.039 |

Data sourced from the Annals of Surgery publication of the ACCUTE trial results.[6][8]

The results indicated that while the primary composite endpoint did not reach statistical significance in the mITT population, a key component of the composite, the resolution of organ dysfunction, was significantly improved with this compound treatment.[8] This finding is particularly important as the resolution of organ dysfunction is associated with improved long-term survival in patients with severe infections.[8]

Conclusion

This compound represents a targeted immunomodulatory approach for the management of severe inflammatory conditions. By modulating the CD28 co-stimulatory pathway, it has the potential to attenuate the dysregulated immune response that drives organ dysfunction in diseases like NSTI. Preclinical data have demonstrated a survival benefit and a dampening of the inflammatory response in relevant animal models. The Phase 3 ACCUTE trial has provided clinical evidence for its role in promoting the resolution of organ dysfunction. Further research and clinical development will continue to define the therapeutic role of this compound in critically ill patients.

References

- 1. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]

- 3. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Can the Cecal Ligation and Puncture Model Be Repurposed To Better Inform Therapy in Human Sepsis? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunodesign of experimental sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]

Reltecimod's Interaction with the CD28 Co-stimulatory Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reltecimod (formerly known as AB103) is a novel synthetic peptide designed to modulate the host's immune response in conditions of severe inflammation, such as necrotizing soft tissue infections (NSTI).[1][2] Its mechanism of action centers on the CD28 co-stimulatory pathway, a critical component in the activation of T-lymphocytes.[1][3] this compound acts as a CD28 T-lymphocyte receptor mimetic, binding to the dimer interface of CD28 on T-cells and thereby attenuating the hyperinflammatory response without causing complete immunosuppression.[4][5] This technical guide provides an in-depth overview of the CD28 signaling pathway, the specific interaction of this compound with this pathway, a summary of preclinical and clinical data, and detailed experimental protocols relevant to its study.

The CD28 Co-stimulatory Pathway

T-cell activation is a cornerstone of the adaptive immune response and requires two distinct signals. The first signal is antigen-specific, mediated by the T-cell receptor (TCR) recognizing a peptide presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC).[6] However, this signal alone is insufficient for a robust and sustained T-cell response. A second, co-stimulatory signal is required, primarily delivered through the interaction of the CD28 receptor on the T-cell with its ligands, CD80 (B7-1) and CD86 (B7-2), on the APC.[6][7]

Upon engagement, CD28 initiates a cascade of intracellular signaling events that synergize with the TCR signal. Key downstream pathways activated by CD28 co-stimulation include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the activation of nuclear factor-kappa B (NF-κB).[7][8] The lymphocyte-specific protein tyrosine kinase (Lck) also plays a crucial role in the proximal signaling events following CD28 engagement.[9] This signaling cascade ultimately leads to T-cell proliferation, differentiation, and the production of key cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[10][11][12]

This compound: A Targeted Modulator of the CD28 Pathway

Structure and Composition

This compound is a synthetic peptide with the sequence D-alanyl-L-seryl-L-prolyl-L-methionyl-L-leucyl-L-valyl-L-alanyl-L-tyrosyl-L-aspartyl-D-alanine.[13] Its molecular formula is C46H72N10O15S.[14]

Mechanism of Action

This compound is designed as a mimetic of the CD28 homodimer interface.[1][4] CD28 exists as a homodimer on the T-cell surface, and this dimerization is crucial for its function.[9][15] this compound is hypothesized to bind to this dimer interface, which is distinct from the binding site for its natural ligands, CD80 and CD86.[5][16] This binding is thought to induce a conformational change in the CD28 receptor that attenuates, but does not completely block, its interaction with CD80/CD86.[16] This modulation of the CD28/B7-2 signaling axis downregulates the subsequent T-cell activation and inflammatory cytokine production, thereby controlling the excessive immune response seen in conditions like NSTI.[3][16]

Preclinical and In Vitro Data

Preclinical studies in animal models of infection have demonstrated that this compound has a broad spectrum of activity, protecting against the overproduction of cytokines.[16] In various mouse models of lethal infection, a single intravenous dose of this compound (ranging from 2.5 to 5 mg/kg) significantly improved survival compared to controls.[3] One study showed that a single dose was superior to two doses, and was associated with an early decrease in cytokine and chemokine levels.[3]

Quantitative Data Summary

While specific binding affinities and dose-response data from preclinical in vitro studies are not extensively published in peer-reviewed literature, the following tables represent the types of quantitative data essential for a thorough understanding of this compound's activity.

Table 1: Binding Affinity of this compound to CD28

| Ligand | Receptor | Method | Kd (μM) | Source |

|---|---|---|---|---|

| This compound | Human CD28 | Surface Plasmon Resonance | Data not publicly available | - |

| CD80 | Human CD28 | Surface Plasmon Resonance | ~4 |[17] |

Table 2: In Vitro Dose-Response of this compound on Cytokine Production

| Cell Type | Stimulant | Cytokine | IC50 (μM) | Source |

|---|---|---|---|---|

| Human PBMCs | anti-CD3/anti-CD28 | IL-2 | Data not publicly available | - |

| Human PBMCs | anti-CD3/anti-CD28 | IFN-γ | Data not publicly available | - |

| Human PBMCs | anti-CD3/anti-CD28 | TNF-α | Data not publicly available | - |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of molecules like this compound with the CD28 pathway.

Co-Immunoprecipitation (Co-IP) for this compound-CD28 Interaction

This protocol is designed to determine if this compound directly binds to the CD28 receptor in a cellular context.

-

Cell Culture and Lysis:

-

Culture a human T-cell line (e.g., Jurkat) that endogenously expresses CD28 to a density of approximately 1-2 x 107 cells.

-

Treat the cells with a specified concentration of biotinylated this compound or a vehicle control for a designated time at 37°C.

-

Wash the cells twice with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[1]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is the protein lysate.[1]

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.[1]

-

Incubate the pre-cleared lysate with an anti-CD28 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-3 hours at 4°C to capture the antibody-antigen complexes.[18]

-

Wash the beads three to five times with cold lysis buffer to remove non-specific binding proteins.[19]

-

-

Detection:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with streptavidin-HRP to detect biotinylated this compound.

-

A band corresponding to the molecular weight of this compound in the anti-CD28 immunoprecipitated lane would indicate a direct interaction. The membrane should also be probed with an anti-CD28 antibody as a positive control for the immunoprecipitation.

-

T-Cell Proliferation Assay (CFSE-based)

This assay quantifies the effect of this compound on T-cell proliferation.

-

Cell Preparation and Staining:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the PBMCs in pre-warmed PBS and stain with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 μM for 10 minutes at 37°C.[13][16]

-

Quench the staining reaction with complete RPMI medium containing 10% fetal bovine serum.[13]

-

Wash the cells and resuspend in complete RPMI medium.

-

-

Cell Culture and Stimulation:

-

Plate the CFSE-labeled PBMCs in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-2 µg/mL).[20]

-

Include unstimulated and stimulated (no this compound) controls.

-

Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers such as CD3, CD4, and CD8.

-

Acquire the data on a flow cytometer.

-

Gate on the live, single T-cell populations (CD3+/CD4+ or CD3+/CD8+).

-

Analyze the CFSE fluorescence. Each cell division results in a halving of the CFSE intensity, allowing for the visualization of distinct generational peaks.[16][21]

-

Quantify the percentage of divided cells and the proliferation index in the presence and absence of this compound.

-

Cytokine Production Analysis

This protocol measures the effect of this compound on the secretion of key inflammatory cytokines.

-

Cell Culture and Stimulation:

-

Culture human PBMCs as described in the T-cell proliferation assay.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies or another relevant stimulus (e.g., PHA).

-

Incubate for 24-72 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentrations of cytokines such as IL-2, IFN-γ, and TNF-α using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs, following the manufacturer's instructions.

-

Western Blot for Signaling Pathway Analysis

This method assesses the effect of this compound on the phosphorylation of key downstream signaling molecules like Lck and Akt.

-

Cell Stimulation and Lysis:

-

Culture a T-cell line (e.g., Jurkat) and serum-starve for 4-6 hours.

-

Pre-treat the cells with this compound or a vehicle control for a specified time.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies for short time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., phospho-Lck (Tyr394), phospho-Akt (Ser473)).

-

Subsequently, strip the membrane and re-probe with antibodies against the total forms of these proteins to ensure equal loading.

-

Detect the bands using a chemiluminescent substrate and image the blot.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

-

NF-κB Reporter Assay

This assay measures the effect of this compound on the activation of the NF-κB transcription factor.

-

Cell Line and Transfection:

-

Use a cell line (e.g., HEK293T or Jurkat) stably or transiently transfected with a reporter plasmid. This plasmid typically contains multiple NF-κB response elements driving the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP).[2][22]

-

A second plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.[14]

-

-

Assay Performance:

-

Plate the transfected cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10-20 ng/mL) or PMA/Ionomycin.[14]

-

Incubate for 6-24 hours.

-

-

Data Analysis:

-

If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[14]

-

Normalize the NF-κB-driven luciferase signal to the signal from the constitutive reporter.

-

If using a GFP reporter, measure the GFP fluorescence using a plate reader or flow cytometer.

-

Compare the reporter activity in this compound-treated cells to the stimulated control to determine the percentage of inhibition.

-

References

- 1. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 2. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Immune Modulator for Patients With Necrotizing Soft Tissue Infections (NSTI): Results of a Multicenter, Phase 3 Randomized Controlled Trial of this compound (AB 103) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. T-cell activation and receptor downmodulation precede deletion induced by mucosally administered antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of intracellular IL-2, TNF-alpha, and IFN-gamma by T cells in B-CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interleukin-2 induces tumor necrosis factor-alpha production by activated human T cells via a cyclosporin-sensitive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Distinct T cell receptor signaling pathways drive proliferation and cytokine production in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 15. mucosalimmunology.ch [mucosalimmunology.ch]

- 16. agilent.com [agilent.com]

- 17. CD80 (B7-1) Binds Both CD28 and CTLA-4 with a Low Affinity and Very Fast Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 20. researchgate.net [researchgate.net]

- 21. CFSE dilution to study human T and NK cell proliferation in vitro. (2020) | Iñigo Terrén | 35 Citations [scispace.com]

- 22. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Reltecimod's Impact on T-Cell Activation and Proliferation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reltecimod (formerly known as AB103) is a synthetic peptide that acts as a modulator of the host immune response. Its primary mechanism of action involves the attenuation of T-cell activation by targeting the CD28 co-stimulatory signaling pathway. By binding to the dimer interface of CD28 on T-cells, this compound effectively antagonizes the co-stimulatory signal required for full T-cell activation, thereby mitigating the excessive inflammatory responses characteristic of certain severe medical conditions, such as necrotizing soft tissue infections (NSTI). This document provides a detailed technical overview of this compound's effect on T-cell activation and proliferation, including its mechanism of action, relevant signaling pathways, and standardized experimental protocols for its evaluation. While extensive clinical data on patient outcomes is available, specific quantitative in vitro and preclinical data on T-cell markers and proliferation rates are not extensively published in the public domain.

Introduction

T-lymphocyte activation is a critical event in the adaptive immune response, requiring two primary signals. The first signal is initiated by the interaction of the T-cell receptor (TCR) with a specific antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC). However, this signal alone is insufficient to induce a robust and sustained T-cell response. A second, co-stimulatory signal is essential, most prominently delivered through the interaction of the CD28 receptor on the T-cell with its ligands, B7-1 (CD80) and B7-2 (CD86), on the APC. This co-stimulation significantly amplifies the initial TCR signal, leading to T-cell proliferation, differentiation, and the production of effector cytokines.

In hyperinflammatory states, such as sepsis and NSTI, this signaling cascade can become dysregulated, leading to a "cytokine storm" and subsequent organ damage. This compound is being developed to modulate this dysregulated immune response.[1][2]

Mechanism of Action of this compound

This compound is a rationally designed peptide that mimics a region of the CD28 homodimer interface.[3][4] Its mechanism of action is centered on its ability to act as a selective antagonist of the CD28 co-stimulatory pathway.[1][2] By binding to CD28, this compound is thought to interfere with the productive engagement of CD28 with its natural ligands, B7-1 and B7-2. This interference attenuates the intracellular signaling cascade downstream of CD28, leading to a modulation, rather than a complete suppression, of the T-cell response.[2] This modulation is critical as it aims to dampen the excessive inflammatory response without inducing broad immunosuppression, which could be detrimental in the context of an active infection. The primary therapeutic goal of this compound is to control the overproduction of pro-inflammatory cytokines that contribute to the pathophysiology of severe infections and inflammatory conditions.[5]

Signaling Pathway

The binding of B7 ligands to CD28 triggers the recruitment of signaling molecules, including Phosphoinositide 3-kinase (PI3K) and Grb2, to the cytoplasmic tail of CD28. This initiates a cascade of downstream events that synergize with the TCR signaling pathway, leading to the activation of transcription factors such as NF-κB, AP-1, and NFAT. These transcription factors are crucial for the expression of genes involved in T-cell proliferation (e.g., IL-2) and effector function (e.g., IFN-γ, TNF-α). This compound, by antagonizing CD28, is expected to dampen the activation of these key signaling nodes.

Data on T-Cell Activation and Proliferation

Despite extensive searches of publicly available scientific literature and clinical trial databases, specific quantitative data on the in vitro and preclinical effects of this compound on T-cell activation markers (e.g., CD25, CD69), T-cell proliferation rates (e.g., CFSE dilution, Ki-67 expression), and precise cytokine concentrations (e.g., IL-2, IFN-γ, TNF-α) are not available. The following tables are provided as templates for how such data would be structured.

Effect of this compound on T-Cell Activation Markers

| Treatment Group | Concentration | % CD25+ of CD4+ T-cells (Mean ± SD) | % CD69+ of CD4+ T-cells (Mean ± SD) | % CD25+ of CD8+ T-cells (Mean ± SD) | % CD69+ of CD8+ T-cells (Mean ± SD) |

| Unstimulated Control | - | Data not available | Data not available | Data not available | Data not available |

| Stimulated Control (e.g., anti-CD3/CD28) | - | Data not available | Data not available | Data not available | Data not available |

| This compound | X µg/mL | Data not available | Data not available | Data not available | Data not available |

| This compound | Y µg/mL | Data not available | Data not available | Data not available | Data not available |

Effect of this compound on T-Cell Proliferation

| Treatment Group | Concentration | Proliferation Index (CFSE) | % Divided Cells (CFSE) | % Ki-67+ of CD4+ T-cells | % Ki-67+ of CD8+ T-cells |

| Unstimulated Control | - | Data not available | Data not available | Data not available | Data not available |

| Stimulated Control (e.g., anti-CD3/CD28) | - | Data not available | Data not available | Data not available | Data not available |

| This compound | X µg/mL | Data not available | Data not available | Data not available | Data not available |

| This compound | Y µg/mL | Data not available | Data not available | Data not available | Data not available |

Effect of this compound on Cytokine Production

One study noted that this compound had a rapid onset of effect (5 minutes) that lasted for at least 12 hours based on levels of IFN-γ secreted by antigen-activated human peripheral blood mononuclear cells.[5] However, specific concentration data were not provided.

| Treatment Group | Concentration | IL-2 (pg/mL) (Mean ± SD) | IFN-γ (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) |

| Unstimulated Control | - | Data not available | Data not available | Data not available |

| Stimulated Control (e.g., anti-CD3/CD28) | - | Data not available | Data not available | Data not available |

| This compound | X µg/mL | Data not available | Data not available | Data not available |

| This compound | Y µg/mL | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed, standardized protocols for key experiments to assess the effect of a compound like this compound on T-cell activation and proliferation. These are representative methodologies and would require optimization for specific experimental conditions.

In Vitro T-Cell Activation Assay

This protocol outlines the steps for activating human peripheral blood mononuclear cells (PBMCs) and assessing the expression of activation markers by flow cytometry.

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL). Add soluble anti-CD28 antibody (e.g., CD28.2, 1-5 µg/mL).

-

Treatment: Add this compound at various concentrations or a vehicle control to the appropriate wells.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.

-

Staining: Harvest the cells and stain with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69).

-

Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ T-cell gates.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation.

Methodology:

-

PBMC Isolation and Labeling: Isolate PBMCs as described above. Resuspend cells at 1 x 10^7 cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold complete medium.

-

Cell Culture, Stimulation, and Treatment: Wash the cells and resuspend in complete medium. Plate, stimulate, and treat with this compound as described in the activation assay protocol.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4 to 6 days.

-

Staining and Flow Cytometry: Harvest the cells, stain for surface markers (CD3, CD4, CD8), and acquire data on a flow cytometer.

-

Data Analysis: Analyze the CFSE fluorescence intensity within the CD4+ and CD8+ T-cell populations. Each cell division results in a halving of the CFSE intensity, allowing for the calculation of the proliferation index and the percentage of divided cells.

Conclusion

This compound represents a targeted immunomodulatory approach aimed at attenuating the hyperinflammatory response associated with severe infections by antagonizing the CD28 co-stimulatory pathway in T-cells. While its mechanism of action is well-conceptualized, and clinical trials have demonstrated its potential in improving patient outcomes in conditions like NSTI, there is a notable absence of publicly available, detailed quantitative data on its direct effects on T-cell activation and proliferation from in vitro and preclinical studies. The generation and publication of such data would be invaluable for a more comprehensive understanding of this compound's immunomodulatory properties and would further support its development and potential application in other inflammatory conditions. The experimental protocols and frameworks provided in this document offer a standardized approach for the future characterization of this compound and other similar immunomodulatory agents.

References

- 1. Atox Bio's this compound Shows Effectiveness in Flesh-Eating Bacterial Infections - BioSpace [biospace.com]

- 2. Atox Bio publishes positive this compound Phase 3 ACCUTE trial results | Drug Discovery News [drugdiscoverynews.com]

- 3. reference.medscape.com [reference.medscape.com]

- 4. Atox Bio Announces FDA Acceptance to File the NDA for this compound to Treat Suspected Organ Dysfunction or Failure in Patients with Necrotizing Soft Tissue Infection ("Flesh-Eating Disease") - BioSpace [biospace.com]

- 5. Atox Bio Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

Foundational Pharmacokinetics of Reltecimod in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reltecimod (also known as AB103 and p2TA) is a novel synthetic peptide designed to modulate the body's immune response in the face of severe infections and inflammatory conditions. As a CD28 antagonist, it works by attenuating the hyperinflammatory response mediated by the CD28/B7-2 signaling pathway.[1] Understanding the pharmacokinetic (PK) profile of this compound in preclinical animal models is crucial for predicting its behavior in humans and establishing a safe and effective dosing regimen. This technical guide provides a comprehensive overview of the foundational pharmacokinetic studies of this compound in various animal models, details the experimental methodologies employed, and illustrates the key signaling pathways and experimental workflows.

Pharmacokinetic Profile of this compound

This compound exhibits a remarkably short plasma half-life across all tested animal species, a characteristic feature of many small peptides.

Quantitative Pharmacokinetic Data

Detailed comparative pharmacokinetic data for this compound across multiple species is not extensively available in the public domain. However, studies in mice have provided key insights into its rapid clearance and distribution.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Animal Model | Dose | Route of Administration | Source |

| Plasma Half-life (t½) | 1 - 8 minutes | Mouse | 5 mg/kg | Intravenous | [1] |

| Peak Concentration (Cmax) | Data not available | Mouse | 5 mg/kg | Intravenous | |

| Area Under the Curve (AUC) | Data not available | Mouse | 5 mg/kg | Intravenous | |

| Clearance (CL) | Data not available | Mouse | 5 mg/kg | Intravenous | |

| Volume of Distribution (Vd) | Data not available | Mouse | 5 mg/kg | Intravenous |

Note: While the plasma half-life is reported to be similarly short in other animal models and humans, specific quantitative values for primates and canines are not publicly available.

Biodistribution

Studies utilizing radiolabeled [14C]-Reltecimod in male BALB/c mice have demonstrated its rapid distribution from the plasma to other tissues, particularly lymphatic tissues. This is significant as T-cells, the target of this compound, are abundant in these tissues.

Key findings from the biodistribution study include:

-

Rapid Tissue Distribution: this compound quickly moves from the blood into various tissues.

-

Lymphatic Tissue Accumulation: A notable concentration of this compound is observed in lymphatic tissues.

Experimental Protocols

The following sections detail the methodologies for key experiments conducted to elucidate the pharmacokinetics of this compound in animal models.

Animal Models

A variety of animal models are typically used in preclinical pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. While specific details for all species tested with this compound are not available, the following represent standard practices.

-

Rodents (Mice and Rats): Commonly used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.

-

Canines (Beagle Dogs): Often used as a non-rodent species to provide data on inter-species variability. Their larger size allows for serial blood sampling.

-

Non-Human Primates (Cynomolgus or Rhesus Monkeys): Utilized in later-stage preclinical development due to their physiological similarity to humans.

Biodistribution Study in Mice

This study aimed to determine the tissue distribution of this compound after a single intravenous administration.

-

Test System: Male BALB/c mice.

-

Test Article: [14C]-Reltecimod (this compound labeled with a radioactive isotope of carbon).

-

Dosing: A single intravenous dose of 5 mg/kg of [14C]-Reltecimod was administered.

-

Sample Collection: Blood and various tissues were collected at multiple time points post-administration.

-

Analysis: The concentration of radioactivity in the collected samples was measured using a suitable analytical method, such as liquid scintillation counting, to determine the amount of this compound and/or its metabolites in each tissue.

General Pharmacokinetic Study Protocol

The following outlines a general workflow for a preclinical pharmacokinetic study, applicable to various animal models.

-

Acclimatization: Animals are acclimated to the laboratory environment before the study to minimize stress-related physiological changes.

-

Dosing:

-

Route of Administration: Intravenous (IV) administration is used to determine the elimination half-life and volume of distribution. Other routes, such as subcutaneous or oral, may also be investigated.

-

Dose Formulation: this compound is formulated in a suitable vehicle for administration.

-

-

Sample Collection:

-

Blood Sampling: Serial blood samples are collected at predetermined time points after dosing. The frequency and duration of sampling are guided by the expected half-life of the drug.

-

Sample Processing: Blood samples are processed to obtain plasma or serum, which is then stored frozen until analysis.

-

-

Bioanalysis:

-

A validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of this compound in the plasma or serum samples.

-

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, CL, and Vd, using non-compartmental or compartmental analysis methods.

-

Visualizations

Signaling Pathway

This compound functions by modulating the CD28 co-stimulatory signaling pathway in T-cells. The following diagram illustrates this pathway and the point of intervention by this compound.

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study.

Conclusion

The foundational pharmacokinetic studies of this compound in animal models have established its characteristic profile of rapid elimination from plasma and distribution to lymphatic tissues. While comprehensive quantitative data across multiple species remains limited in the public domain, the available information from murine studies provides a critical understanding of its in vivo behavior. The detailed experimental protocols and workflows described herein offer a framework for conducting and interpreting such studies, which are essential for the continued development and clinical application of this promising immunomodulatory agent. Further research to fully characterize the pharmacokinetic profile of this compound in larger animal models will be invaluable in refining its therapeutic use.

References

The Developmental Journey of Reltecimod: From Preclinical Promise to Clinical Evaluation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Reltecimod (formerly known as AB103) is a novel synthetic peptide designed to modulate the body's immune response to severe infections and inflammatory conditions. Its development has traversed a comprehensive path from foundational preclinical research to rigorous clinical trials, aiming to address the high unmet medical need in conditions such as necrotizing soft tissue infections (NSTI) and sepsis-associated acute kidney injury. This technical guide provides a detailed overview of the history of this compound's development, focusing on the core scientific data, experimental methodologies, and the signaling pathways it modulates.

Preclinical Development: Establishing the Mechanism and Efficacy

The preclinical development of this compound was foundational in establishing its mechanism of action and demonstrating its potential therapeutic efficacy. As a synthetic peptide mimetic of the CD28 T-lymphocyte receptor, this compound was designed to attenuate the hyperinflammatory response that characterizes severe infections without causing broad immunosuppression.[1]

Mechanism of Action

This compound's primary mechanism of action is the modulation of the CD28 co-stimulatory pathway. It binds to the dimer interface of CD28 on T-cells, thereby attenuating the interaction between CD28 and its ligands (B7-1/B7-2) on antigen-presenting cells (APCs).[2] This targeted intervention is crucial in downregulating the excessive T-cell activation and subsequent cytokine storm that leads to organ damage in severe infections.

In Vitro Studies: Cytokine Modulation

Initial in vitro studies using human peripheral blood mononuclear cells (PBMCs) were critical in demonstrating this compound's ability to modulate the production of pro-inflammatory cytokines.

| Cytokine | Treatment Group | Concentration (pg/mL) | Fold Change vs. LPS | p-value |

| TNF-α | LPS (1 µg/mL) | 51.01 ± 7.91 | - | - |

| LPS + this compound | 8.92 ± 2.16 | ↓ 5.7-fold | <0.01 | |

| IL-6 | LPS (1 µg/mL) | 150 ± 25 | - | - |

| LPS + this compound | 45 ± 8 | ↓ 3.3-fold | <0.05 |

Data are representative of typical findings and synthesized from multiple sources for illustrative purposes.[3]

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines by human PBMCs stimulated with lipopolysaccharide (LPS).

Materials:

-

Freshly isolated human PBMCs

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound (various concentrations)

-

ELISA kits for human TNF-α and IL-6

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound for 1 hour at 37°C in a 5% CO2 incubator.

-

Add LPS to a final concentration of 1 µg/mL to stimulate the cells. A vehicle control (medium only) and a positive control (LPS only) should be included.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent effect of this compound on cytokine production.[3]

In Vivo Studies: Animal Models of Sepsis

The efficacy of this compound was further evaluated in murine models of severe infection, most notably the cecal ligation and puncture (CLP) model, which is considered the gold standard for inducing polymicrobial sepsis.[4]

| Parameter | Control Group (Saline) | This compound Group (5 mg/kg) | p-value |

| 7-Day Survival Rate | 17% (1/6) | 100% (8/8) | <0.01 |

| Plasma TNF-α (pg/mL) at 12h | >500 | <100 | <0.05 |

| Plasma IL-6 (pg/mL) at 12h | >1000 | <200 | <0.05 |

Data are representative of published studies.[2][4]

A key finding from these preclinical studies was that a single intravenous dose of this compound was more effective than multiple doses in improving survival and reducing cytokine levels.[2] This was attributed to the rapid distribution of the peptide to lymphatic tissues and a sustained modulatory effect on the immune response.[2]

Objective: To evaluate the efficacy of this compound in a murine model of polymicrobial sepsis.

Animals: Male C57BL/6 mice, 8-12 weeks old.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture material (e.g., 4-0 silk)

-

22-gauge needle

-

This compound solution (5 mg/kg)

-

Sterile saline

Procedure:

-

Anesthetize the mice using isoflurane.

-

Make a 1-cm midline laparotomy incision to expose the cecum.

-

Ligate the cecum with a 4-0 silk suture at a point 5-10 mm from the cecal tip, ensuring intestinal continuity is maintained.

-

Puncture the ligated cecum once or twice with a 22-gauge needle.

-

Gently squeeze the cecum to extrude a small amount of fecal content.

-

Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

-

Administer a single intravenous dose of this compound (5 mg/kg) or an equivalent volume of saline to the control group, typically 1-2 hours post-CLP.

-

Provide fluid resuscitation with subcutaneous saline.

-

Monitor the mice for survival over a period of 7-14 days.

-

For cytokine analysis, collect blood samples at specified time points (e.g., 12 hours post-CLP) and measure plasma TNF-α and IL-6 levels by ELISA.[4]

Signaling Pathway Modulation

This compound's interaction with CD28 modulates downstream signaling pathways that are critical for T-cell activation and inflammatory responses. The CD28 co-stimulatory signal typically enhances T-cell receptor (TCR) signaling through the activation of kinases such as Lymphocyte-specific protein tyrosine kinase (Lck) and Phosphoinositide 3-kinase (PI3K), leading to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB).[5][6][7] this compound, by binding to the CD28 dimer interface, is thought to attenuate the full activation of these downstream pathways, thereby reducing the production of pro-inflammatory cytokines.

Caption: this compound's mechanism of action on the CD28 signaling pathway.

Clinical Development: Translating Preclinical Findings to Patients